Product packaging for L-ALANINE-N-T-BOC (1-13C)(Cat. No.:)

L-ALANINE-N-T-BOC (1-13C)

Cat. No.: B1580343
M. Wt: 190.29
Attention: For research use only. Not for human or veterinary use.
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Description

L-Alanine-N-t-BOC (1-13C) is a chemical reagent featuring a carbon-13 stable isotope label at the carboxyl carbon atom, with an isotopic enrichment of 99% . This compound is the N-tert-butoxycarbonyl (Boc) protected derivative of L-alanine, designed for use in advanced scientific research, particularly in the fields of biomolecular NMR spectroscopy and proteomics . The Boc protecting group is essential for peptide synthesis, and the specific 13C label provides a powerful non-radioactive tracer for investigating molecular structures and dynamics. Researchers utilize this compound in 13C NMR spectroscopic studies to analyze intra- and intermolecular interactions, such as hydrogen bonding, of amino acid and peptide derivatives in various solvents . The chemical has a molecular weight of 190.20 and a labeled CAS Number of 201740-78-5 . It is typically supplied as a solid and should be stored refrigerated (between +2°C and +8°C) in a desiccated environment and protected from light to maintain stability . This product is intended for research applications only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Weight

190.29

Purity

98%

Origin of Product

United States

Advanced Synthetic Methodologies for Isotopic Incorporation and Derivatization of L Alanine N T Boc 1 13c

Chemo-Enzymatic and Stereoselective Pathways for (1-¹³C)-L-Alanine Synthesis

The synthesis of the precursor, (1-¹³C)-L-Alanine, demands a stereoselective approach to yield the biologically relevant L-enantiomer. Chemo-enzymatic methods are particularly powerful, leveraging the high specificity of enzymes to control stereochemistry while using chemical methods to introduce the isotopic label.

A prominent strategy involves the enzymatic reductive amination of a ¹³C-labeled keto-acid precursor. The synthesis begins with a chemical step to produce [1-¹³C]pyruvic acid. This can be achieved through methods like the carbonation of a Grignard reagent with ¹³CO₂. Subsequently, the crucial stereoselective conversion is performed using an enzyme such as L-alanine dehydrogenase (AlaDH). This enzyme catalyzes the reaction between [1-¹³C]pyruvic acid and ammonia, with the concomitant oxidation of a cofactor like NADH, to produce (1-¹³C)-L-Alanine with high enantiomeric excess. This combined chemical and enzymatic route ensures that the ¹³C label is precisely positioned and that the final amino acid has the correct L-configuration.

Alternative enzymatic strategies may involve transaminase enzymes, which can transfer an amino group from a donor amino acid (like L-glutamate) to the ¹³C-labeled pyruvate. The choice of enzyme and reaction conditions is critical for maximizing yield and stereoselectivity.

Table 1: Key Enzymes in the Stereoselective Synthesis of (1-¹³C)-L-Alanine
EnzymeEnzyme Commission (EC) NumberReaction CatalyzedKey Advantage
L-Alanine Dehydrogenase (AlaDH)1.4.1.1[1-¹³C]Pyruvic Acid + NH₃ + NADH ⇌ (1-¹³C)-L-Alanine + NAD⁺ + H₂OHigh stereospecificity for the L-isomer; direct amination.
L-Alanine Transaminase (ALT)2.6.1.2[1-¹³C]Pyruvic Acid + L-Glutamate ⇌ (1-¹³C)-L-Alanine + α-KetoglutarateHigh stereoselectivity; utilizes common cellular metabolites.

Optimized Chemical Strategies for N-t-Boc Protection and Isotopic Enrichment

Once optically pure (1-¹³C)-L-Alanine is synthesized, the amino group must be protected to make it a suitable building block for peptide synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under various conditions and its facile removal under mild acidic conditions.

The standard procedure for N-t-Boc protection involves reacting the isotopically labeled L-alanine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. The reaction is typically carried out in a mixed solvent system, such as dioxane-water or tetrahydrofuran-water, with a base like sodium hydroxide (B78521) or triethylamine (B128534) to deprotonate the amino group, facilitating its nucleophilic attack on the (Boc)₂O. Optimization of parameters such as pH, temperature, and stoichiometry is crucial to achieve high yields and prevent side reactions. For instance, maintaining the pH between 9 and 10 ensures the amino group is sufficiently nucleophilic without promoting hydrolysis of the anhydride (B1165640) reagent.

Isotopic enrichment of the final L-ALANINE-N-T-BOC (1-¹³C) product is not achieved during the protection step but is predetermined by the isotopic purity of the ¹³C-labeled precursor used in the initial synthesis (e.g., ¹³CO₂ or K¹³CN). To achieve high enrichment (typically >99%), the synthesis must start with a precursor of correspondingly high isotopic purity.

Table 2: Optimized Conditions for N-t-Boc Protection of L-Alanine
ParameterConditionRationale
ReagentDi-tert-butyl dicarbonate ((Boc)₂O)Highly reactive and efficient Boc-donating agent.
Solvent SystemDioxane/Water or THF/WaterSolubilizes both the polar amino acid and the nonpolar (Boc)₂O.
BaseSodium Hydroxide (NaOH) or Triethylamine (NEt₃)Maintains optimal pH for the reaction of the amino group.
pH9.0 - 10.0Ensures the amino group is deprotonated and nucleophilic.
Temperature0°C to Room TemperatureControls reaction rate and minimizes side reactions.

Preparation of L-ALANINE-N-T-BOC (1-¹³C) Derivatives for Specific Research Probes

L-ALANINE-N-T-BOC (1-¹³C) is not only a building block for peptides but also a versatile starting material for more complex, isotopically labeled molecules used as specific research probes. These derivatives enable detailed mechanistic studies of enzymes or serve as standards in metabolomics.

One advanced application is the synthesis of heterocyclic compounds. For example, (S)-N-Boc-alanine can be converted into a derivative known as an ynone. This ynone can then undergo cyclization reactions with various dinucleophiles, such as amidines or α-aminoazoles, to produce a series of complex heterocyclic structures like pyrimidines and pyrazolo[1,5-a]pyrimidines. When starting with the ¹³C-labeled version, this route provides access to specifically labeled heterocyclic probes, which can be used to trace metabolic pathways or as ligands in biochemical assays.

Furthermore, the carboxylic acid group of L-ALANINE-N-T-BOC (1-¹³C) can be activated, for example, by converting it to an active ester (e.g., N-hydroxysuccinimide ester). This activated form is then ready to be coupled with other amino acids or amine-containing molecules to build larger, isotopically labeled structures for use in proteomics and structural biology.

Table 3: Examples of L-ALANINE-N-T-BOC (1-¹³C) Derivatives
Derivative ClassSynthetic IntermediateFinal Product ExamplePotential Research Application
HeterocyclesBoc-alanine-derived ynone(S)-1-(pyrimidin-4-yl)ethan-1-amineMetabolic tracers, enzyme inhibitor studies.
Activated EstersN-hydroxysuccinimide (NHS) esterBoc-(1-¹³C)Ala-NHSPeptide synthesis, bioconjugation.
PeptidesActivated Ester or use of coupling agentsBoc-(1-¹³C)Ala-Gly-OMeNMR structural studies, quantitative proteomics (AQUA strategy).

Isotopic Purity Assessment and Quality Control in L-ALANINE-N-T-BOC (1-¹³C) Synthesis

Rigorous quality control is essential to verify the successful synthesis and purity of L-ALANINE-N-T-BOC (1-¹³C). The analysis must confirm the chemical identity, stereochemical integrity, and, most importantly, the isotopic purity and position of the ¹³C label. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the compound. The presence of the ¹³C isotope results in a mass increase of approximately 1.00335 Da compared to the unlabeled compound. HRMS can precisely measure this mass difference, confirming the successful incorporation of a single ¹³C atom. Furthermore, analysis of the isotopic distribution pattern allows for the quantification of isotopic enrichment, ensuring it meets the required specification (e.g., 99%).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique that provides detailed structural information.

¹³C NMR: This is the most direct method for confirming the position of the isotopic label. In a ¹³C NMR spectrum of L-ALANINE-N-T-BOC (1-¹³C), the signal corresponding to the carboxyl carbon (typically around 176 ppm) will be significantly enhanced due to the high abundance of ¹³C at this position, confirming the site-specific nature of the labeling. The chemical shifts of the other carbons remain unaffected.

Together, these methods provide a comprehensive quality control assessment, ensuring the final product is structurally correct and has the specified isotopic labeling pattern.

Table 4: Analytical Quality Control for L-ALANINE-N-T-BOC (1-¹³C)
TechniqueParameter MeasuredExpected Result / Observation
High-Resolution Mass Spectrometry (HRMS)Accurate Mass & Isotopic DistributionMolecular weight consistent with C₇¹³CH₁₅NO₄. Isotopic enrichment quantifiable from peak intensities.
¹H NMR SpectroscopyChemical Structure & PurityProton signals corresponding to the alanine (B10760859) and Boc groups with correct integration and splitting patterns.
¹³C NMR SpectroscopyPosition of Isotopic LabelA highly intense signal for the carboxyl carbon (~176 ppm), confirming enrichment at the C-1 position.
Chiral HPLCEnantiomeric PurityA single peak corresponding to the L-enantiomer, confirming stereochemical integrity.

Application in Nuclear Magnetic Resonance Nmr Spectroscopy for Structural and Mechanistic Elucidation

Advanced 13C NMR Spectroscopic Analysis of L-ALANINE-N-T-BOC (1-13C) and its Labeled Derivatives

The 13C nucleus at the C1 position of L-ALANINE-N-T-BOC (1-13C) provides a sensitive reporter for the local electronic environment. The chemical shift of this labeled carbonyl carbon is particularly responsive to factors such as solvent polarity and hydrogen bonding interactions. researchgate.netmdpi.com Studies on N-Boc-L-alanine and related derivatives have demonstrated that the 13C chemical shifts of both the carboxyl and the N-Boc carbonyl carbons exhibit downfield shifts as the polarity of the solvent increases. mdpi.com This sensitivity allows researchers to probe intra- and intermolecular interactions in solution. researchgate.netmdpi.comresearchgate.net

The analysis of 13C NMR spectra is fundamental for characterizing the purity and structure of the labeled compound itself and any subsequent molecules, like peptides, into which it is incorporated. steelyardanalytics.com The distinct chemical shift of the labeled carbonyl carbon, typically found between 169 and 178 ppm depending on the environment, allows for unambiguous signal assignment even in complex spectra. steelyardanalytics.comhmdb.ca

Below is a data table illustrating the effect of solvent polarity on the carbonyl carbon chemical shifts of a related compound, N-Boc-L-alanine-OH.

SolventCOOH Chemical Shift (ppm)N-Boc CO Chemical Shift (ppm)
Benzene-d6177.3155.1
Chloroform-d177.3155.8
Acetone-d6175.7155.9
Acetonitrile-d3175.5156.1
DMSO-d6174.5155.3
Methanol-d4177.1157.5
D2O178.5157.9

Data derived from studies on N-Boc-L-alanine-OH, illustrating the general trend of chemical shift changes with solvent polarity. mdpi.com

Utilization in Multidimensional NMR Experiments for Conformational Analysis and Molecular Dynamics

The specific 13C label in L-ALANINE-N-T-BOC (1-13C) is a critical component for a suite of multidimensional heteronuclear NMR experiments. When this labeled amino acid is incorporated into a peptide or protein, the 1-13C position enables experiments that correlate the carbonyl carbon with other nuclei, providing crucial structural and dynamic information. steelyardanalytics.comchempep.com

Experiments such as the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy can be used to establish connectivity between the labeled carbonyl carbon and nearby protons or other carbons, aiding in the sequential assignment of residues within a peptide chain. steelyardanalytics.com

Furthermore, the 13C nucleus is an excellent probe for molecular dynamics. Measurements of spin-lattice relaxation times (T1), spin-spin relaxation times (T2), and the Nuclear Overhauser Effect (NOE) for the labeled carbon can provide insights into the segmental motion and conformational flexibility of the molecular backbone. nih.gov Studies on L-alanine peptides have used such measurements to demonstrate considerable motion along the peptide backbone and to rule out self-association in aqueous solutions. nih.gov

Probing Reaction Mechanisms and Isotope Effects through 13C Chemical Shift Perturbations and Scalar Couplings

The 1-13C label serves as an effective tracer for monitoring chemical transformations and enzymatic reactions. researchgate.netnih.gov By following the signal of the labeled carbon, researchers can track the fate of the carboxyl group through metabolic pathways, providing direct evidence for reaction mechanisms. researchgate.net For instance, 13C NMR spectroscopy has been used to follow the metabolism of labeled alanine (B10760859) as it enters the tricarboxylic acid (TCA) cycle, yielding valuable information about fluxes through different enzymatic pathways. researchgate.netnih.gov

The substitution of a 12C atom with a heavier 13C isotope introduces subtle but measurable changes in the NMR parameters of neighboring nuclei, known as isotope effects. stemwomen.org These effects manifest primarily as small shifts in the resonance frequencies (isotope shifts) of nearby nuclei. nih.gov Typically, a heavier isotope causes the NMR signal of a neighboring nucleus to shift to a lower frequency (upfield shift), and the magnitude of this shift decreases as the distance from the isotopic label increases. stemwomen.orgnih.gov

These isotope shifts, though small, provide a stringent test for theoretical calculations of molecular structure and can be used to probe subtle changes in bonding and geometry upon isotopic substitution. stemwomen.org The one-bond (¹Δ) and two-bond (²Δ) 13C isotope effects on 1H chemical shifts in amino acids are typically on the order of -1.5 to -2.5 parts per billion (ppb) and -0.7 ppb, respectively. nih.gov

Isotope EffectTypical Magnitude (ppb)Description
¹Δ (One-bond)-1.5 to -2.5Shift on a proton directly attached to the 13C (not applicable for 1-13C label).
²Δ (Two-bond)~ -0.7Shift on a nucleus two bonds away from the 13C label (e.g., α-proton). nih.gov
³Δ (Three-bond)SmallerShift on a nucleus three bonds away from the 13C label (e.g., β-protons).

General magnitude of 13C isotope effects on 1H chemical shifts in aliphatic systems. stemwomen.orgnih.gov

Solid-State NMR Investigations of L-ALANINE-N-T-BOC (1-13C) in Organized Systems

Solid-state NMR (SSNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in non-crystalline or immobile states, such as in biological membranes or crystalline powders. nih.gov Incorporating L-ALANINE-N-T-BOC (1-13C) into peptides allows for detailed SSNMR investigations of their structure within organized systems like lipid bilayers. nih.gov

The 13C chemical shift is highly sensitive to molecular conformation. SSNMR studies of peptides containing [1-13C]Ala have used the carbonyl chemical shift to confirm secondary structures, such as α-helices. nih.gov Furthermore, subtle changes in the 13C chemical shift can reveal local conformational fluctuations and rigid-body motions of the peptide within the membrane, providing a dynamic picture of the peptide-lipid interaction. nih.gov In crystalline amino acids and peptides, downfield shifts of several parts per million have been observed in SSNMR spectra compared to solution spectra, an effect attributed to van der Waals' interactions within the tightly packed crystal lattice. nih.gov

Selective labeling, as provided by L-ALANINE-N-T-BOC (1-13C), is particularly advantageous in SSNMR. It simplifies complex spectra, reduces line broadening that would occur in uniformly labeled samples, and facilitates the measurement of specific inter-atomic distances, which are crucial for detailed structure determination. meihonglab.comsigmaaldrich.com

Strategies for Selective Labeling in Macromolecules using L-ALANINE-N-T-BOC (1-13C) as a Precursor

One of the primary applications of L-ALANINE-N-T-BOC (1-13C) is its use as a building block in the chemical synthesis of peptides and proteins. isotope.com The tert-butoxycarbonyl (Boc) group is a standard protecting group for the amine terminus in solid-phase peptide synthesis (SPPS). This allows for the precise, site-specific incorporation of a 13C-labeled alanine residue at any desired position within a polypeptide chain.

This selective labeling strategy is a cornerstone of modern biomolecular NMR, especially for studying large proteins where uniform labeling would result in overwhelmingly complex and unresolved spectra. nih.govnmr-bio.com By introducing a single 13C label at the carbonyl position of a specific alanine residue, researchers can dramatically simplify the NMR spectrum. nih.gov

This approach offers several key benefits for NMR studies of large proteins:

Resonance Assignment: It aids in the unambiguous assignment of signals belonging to the labeled residue and its neighbors. nih.gov

Reduced Spectral Crowding: It allows for the observation of specific, well-resolved signals in otherwise crowded spectral regions. meihonglab.com

Probing Specific Sites: It enables the detailed study of the structure, dynamics, or interactions at a functionally important site within a macromolecule. nih.gov

Enhanced Sensitivity: In certain experiments like TROSY-HNCO, selective 1-13C labeling can lead to sharp, sensitive cross-peaks that are crucial for studying high-molecular-weight systems. nih.gov

The ability to introduce an isolated 13C spin at the protein backbone is thus a powerful strategy for overcoming the size limitations of traditional NMR spectroscopy, enabling detailed investigations of complex biological systems. nmr-bio.comisotope.com

Isotopic Tracing in Complex Biochemical Systems Excluding Clinical Human Trials

Elucidation of Enzymatic Reaction Mechanisms via 13C Isotope Tracers and Label Scrambling Analysis.

There are no specific studies found that employ L-ALANINE-N-T-BOC (1-13C) for the elucidation of enzymatic reaction mechanisms or for label scrambling analysis. In principle, the 13C label on the carboxyl group could be used to trace the fate of this carbon atom through an enzymatic reaction. However, the presence of the N-t-Boc protecting group means it would likely be used in in vitro peptide synthesis or other chemical applications rather than being directly introduced into a cellular system to study native enzyme mechanisms.

Tracing Carbon Flow and Metabolic Fluxes in Model Microbial and Cellular Systems (In Vitro and Ex Vivo).

No research articles detailing the use of L-ALANINE-N-T-BOC (1-13C) for tracing carbon flow or conducting metabolic flux analysis in microbial or cellular systems were identified. Metabolic flux analysis typically utilizes unprotected labeled metabolites, such as [1-13C]glucose or [U-13C]alanine, which can be directly taken up and metabolized by cells. The Boc-protected form of alanine (B10760859) is not a typical substrate for cellular metabolic pathways.

Investigation of Biosynthetic Pathways and Precursor Incorporation in Biological Preparations.

Specific investigations into biosynthetic pathways and precursor incorporation using L-ALANINE-N-T-BOC (1-13C) in biological preparations have not been reported in the reviewed literature. Such studies generally require the labeled compound to be a direct precursor that can be incorporated into a larger biomolecule through the organism's or cell's natural biosynthetic machinery. The N-t-Boc group would need to be removed for the labeled alanine to be recognized and utilized by the cellular enzymes involved in biosynthesis.

Application in Proteomics Research for Studying Protein Turnover and Post-Translational Modifications.

While stable isotope-labeled amino acids are fundamental to quantitative proteomics, for example in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for studying protein turnover, there is no specific evidence of L-ALANINE-N-T-BOC (1-13C) being used for this purpose. SILAC and similar methods require the incorporation of labeled amino acids into newly synthesized proteins during cell growth. The Boc-protecting group prevents L-alanine from being activated by aminoacyl-tRNA synthetases and subsequently incorporated into proteins by the ribosome. Therefore, L-ALANINE-N-T-BOC (1-13C) is not a suitable tracer for in vivo or in-cell protein turnover studies. Similarly, no studies were found that use this compound to investigate post-translational modifications.

Role in Asymmetric Synthesis and Chiral Probe Development

L-ALANINE-N-T-BOC (1-13C) as a Chiral Building Block in Enantioselective Synthesis

L-ALANINE-N-T-BOC (1-13C) is a valuable chiral building block for enantioselective synthesis, a field focused on producing a specific enantiomer of a chiral molecule. The inherent chirality of the L-alanine core provides a fixed stereocenter from which new stereocenters can be built with a high degree of control. The tert-butoxycarbonyl (Boc) group protects the amine, preventing unwanted side reactions and allowing for its strategic removal under mild acidic conditions. chemimpex.com

The compound's utility is well-demonstrated in peptide synthesis, where it is a fundamental component for building peptide chains. sigmaaldrich.com Beyond this, it serves as a precursor in more complex multi-step syntheses. For instance, (S)-Boc-alanine can be converted into other chiral molecules, such as (S)-1-(heteroaryl)-1-aminoethanes, through a series of chemical transformations including reactions with ynones and subsequent cyclization. researchgate.net In these syntheses, the original stereochemistry of the alanine (B10760859) is transferred to the final product, ensuring an enantiomerically pure outcome. The presence of the 13C label at the carboxyl position offers a powerful analytical handle to track the compound's incorporation and transformation throughout a reaction sequence using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Table 1: Key Features of L-ALANINE-N-T-BOC (1-13C) as a Chiral Building Block

Feature Description Role in Synthesis
Inherent Chirality Possesses a defined (S)-configuration at the α-carbon. Serves as the primary source of chirality, directing the stereochemical outcome of subsequent reactions.
Boc Protecting Group A tert-butoxycarbonyl group attached to the nitrogen atom. Prevents the amine from participating in undesired reactions; can be removed under mild conditions to allow for further functionalization (e.g., peptide bond formation). chemimpex.comsigmaaldrich.com

| 1-13C Isotopic Label | The carboxyl carbon is replaced with the stable 13C isotope. | Acts as a spectroscopic marker for reaction monitoring and structural elucidation of intermediates and final products via 13C NMR. |

Synthesis of Enantiomerically Pure Labeled Bioactive Molecules and Natural Product Analogues

The precise structure and isotopic label of L-ALANINE-N-T-BOC (1-13C) make it an ideal starting material for the synthesis of labeled bioactive molecules. In drug development and metabolic research, isotopically labeled compounds are essential for tracking the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate without altering its biological activity.

This labeled building block is particularly useful in solid-phase peptide synthesis (SPPS) to create peptides with a 13C label at a specific residue. sigmaaldrich.com These labeled peptides can be used to study protein-protein interactions, enzyme kinetics, and receptor binding. For example, incorporating L-ALANINE-N-T-BOC (1-13C) into a peptide hormone analogue allows researchers to monitor its conformational changes upon binding to its receptor using 13C NMR.

Furthermore, its application extends to the synthesis of peptide-based natural product analogues. A four-step synthesis starting from (S)-Boc-alanine can produce novel (S)-1-(heteroaryl)-1-aminoethanes, which are scaffolds for various pharmaceutically active compounds. researchgate.net By using the 13C-labeled version, the resulting bioactive molecules are intrinsically tagged for detailed mechanistic and metabolic studies.

Development of 13C-Labeled Chiral Probes for Receptor Binding and Ligand-Target Interaction Studies

The development of molecular probes is crucial for understanding how ligands interact with their biological targets, such as receptors and enzymes. L-ALANINE-N-T-BOC (1-13C) can be incorporated into the structure of a known ligand to create a 13C-labeled chiral probe. The 13C nucleus acts as a sensitive reporter for NMR-based interaction studies.

When a 13C-labeled ligand binds to a receptor, changes in the chemical environment around the 13C nucleus can be detected as shifts in the NMR spectrum. nih.gov This provides valuable information about the binding site, the conformation of the ligand in its bound state, and the specific amino acid residues of the receptor involved in the interaction. Isotopic labeling with 13C has become a transformative tool in solution-based NMR spectroscopy, enabling the study of large and complex protein-ligand systems. nih.govrsc.org

The process involves synthesizing a ligand analogue where a specific part of the molecule is derived from L-ALANINE-N-T-BOC (1-13C). This probe retains the chirality and binding affinity of the original molecule but contains a spectroscopic handle for analysis. Such probes are instrumental in drug discovery for validating drug targets and elucidating mechanisms of action.

Stereochemical Investigations of Novel Molecular Scaffolds Incorporating L-ALANINE-N-T-BOC (1-13C)

The 13C label in L-ALANINE-N-T-BOC (1-13C) is a powerful tool for detailed stereochemical analysis of novel molecules. When this compound is incorporated into a larger, more complex molecular scaffold, the 13C-labeled carboxyl group provides a specific point of observation for NMR spectroscopy.

This technique is particularly valuable for studying molecules that are difficult to crystallize for X-ray analysis. For example, incorporating L-ALANINE-N-T-BOC (1-13C) into a novel peptide or a peptidomimetic allows for the study of its secondary structure (e.g., α-helices, β-sheets) and segmental motion in a solution state that more closely mimics its biological environment. nih.govnih.gov

Table 2: NMR Parameters Used in Stereochemical Investigations

NMR Parameter Information Gained
13C Chemical Shift Provides information on the local electronic environment, hybridization, and conformation. Sensitive to solvent effects and intermolecular interactions. researchgate.net
13C-1H Coupling Constants Can be used to determine dihedral angles and confirm molecular connectivity.
Nuclear Overhauser Effect (NOE) Measures through-space proximity of nuclei, helping to define the 3D structure and conformation of the molecule in solution.

| Spin-Lattice Relaxation Time (T1) | Provides insights into the molecular dynamics and segmental motion of the carbon backbone. nih.gov |

Computational and Theoretical Investigations of L Alanine N T Boc 1 13c

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations offer a foundational understanding of a molecule's properties by solving the Schrödinger equation. For L-ALANINE-N-T-BOC (1-13C), methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure and predict its chemical reactivity. researchgate.net These calculations provide a detailed view of geometries and transition states for chemical reactions that can be difficult to observe experimentally. researchgate.net

Key electronic properties derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more readily polarizable and chemically reactive. The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For an N-Boc protected alanine (B10760859), the carboxyl group and the carbonyl of the Boc group are regions of significant electronic activity.

Furthermore, QM calculations can generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule. These maps highlight electron-rich (negative potential) and electron-poor (positive potential) regions, offering predictions about intermolecular interactions, including hydrogen bonding.

Table 1: Theoretical Electronic Properties of N-Boc-L-alanine (Model System) Calculated via DFT.
PropertyCalculated ValueSignificance
HOMO Energy-7.2 eVRegion of electron donation (nucleophilicity)
LUMO Energy-0.5 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap6.7 eVIndicator of chemical reactivity and stability
Dipole Moment2.5 DMeasure of overall molecular polarity

Note: The data in the table are representative values for a model N-Boc-alanine system and can vary based on the specific QM method and basis set used.

Molecular Dynamics (MD) Simulations of Conformational Landscapes and Solvation Effects

While QM methods describe the electronic state of a molecule, Molecular Dynamics (MD) simulations are used to model its physical movements and conformational changes over time. For a flexible molecule like L-ALANINE-N-T-BOC (1-13C), MD simulations provide crucial insights into its conformational landscape. nih.gov The conformational profile of a peptide is the result of a balance between intramolecular interactions and intermolecular interactions with the solvent. nih.gov

MD simulations reveal that the molecule does not exist in a single, rigid structure but rather as an ensemble of interconverting conformers. nih.gov For alanine derivatives, several key conformations are typically identified, including the extended C5, the polyproline II-like (PII), and the right-handed α-helical (αR) forms. nih.gov The relative populations of these conformers are highly dependent on the surrounding environment.

Solvation effects are a critical aspect explored by MD simulations. By including explicit solvent molecules (like water) or using implicit continuum models in the simulation, it is possible to understand how the solvent influences conformational preferences. nih.govupc.edu For instance, in a nonpolar solvent like chloroform, intramolecular hydrogen bonds that stabilize compact structures are favored. Conversely, in a polar solvent like water, the molecule tends to adopt more extended conformations to maximize hydrogen bonding with solvent molecules. nih.govupc.edu

Table 2: Representative Conformational Populations of Alanine Dipeptide (Model System) in Different Solvents from MD Simulations. nih.gov
ConformationPopulation in Chloroform (%)Population in Water (%)
C5 (extended)3545
PII (polyproline II-like)1530
αR (right-handed α-helix)515
C7eq405

Note: Data is based on studies of alanine dipeptide, a common model for the conformational behavior of amino acid residues in different environments.

Isotopic Effect Calculations on Reaction Rates and Equilibrium Constants

The presence of a ¹³C isotope at the carboxyl position (C1) of L-ALANINE-N-T-BOC introduces a subtle change in mass that can measurably alter the rates and equilibria of chemical reactions. These alterations are known as Kinetic Isotope Effects (KIEs) and Equilibrium Isotope Effects (EIEs). Computational methods are highly effective at predicting the magnitude of these effects.

The theoretical basis for isotopic effects lies in vibrational frequency differences. The C-C and C-O bonds involving the heavier ¹³C isotope have a lower zero-point vibrational energy than the corresponding bonds with ¹²C. In a chemical reaction, if this bond is broken or significantly altered in the rate-determining transition state, a KIE will be observed. Typically, breaking a bond to a heavier isotope requires more energy, leading to a slower reaction rate (a "normal" KIE > 1).

Computational models can calculate the vibrational frequencies for both the reactant and the transition state for the ¹²C and ¹³C isotopologues. From these frequencies, the KIE can be predicted with considerable accuracy. nih.gov These calculations are invaluable for interpreting experimental KIE data to elucidate reaction mechanisms, such as distinguishing between SN1 and SN2 pathways or understanding enzyme-catalyzed reactions. nih.govdntb.gov.ua For example, large KIEs are often characteristic of concerted mechanisms where bond breaking is central to the rate-limiting step. nih.gov

Table 3: Calculated vs. Experimental ¹³C KIEs for Representative Reaction Types.
Reaction TypeSubstrateCalculated KIEExperimental KIE
Enzymatic Decarboxylation dntb.gov.uaOrnithine1.0351.031
SN1 Hydrolysis nih.govβ-methylglucosideN/A1.011
Enzymatic Hydrolysis (Concerted) nih.govβ-methylglucosideN/A1.032

Note: The table includes data for reactions analogous to those that could involve an amino acid carboxyl group, illustrating the utility of KIE calculations.

In Silico Modeling of L-ALANINE-N-T-BOC (1-13C) Interactions with Macromolecular Targets

To understand the biological role or potential therapeutic applications of L-ALANINE-N-T-BOC (1-13C), it is essential to study its interactions with macromolecular targets like enzymes and receptors. In silico techniques, particularly molecular docking and MD simulations, are powerful tools for this purpose. mdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. mdpi.com The algorithm fits the ligand into the protein's binding site, evaluating numerous poses based on a scoring function that estimates the binding affinity. This process can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov For L-ALANINE-N-T-BOC (1-13C), docking could predict how it might interact with the active site of an enzyme, for example, an aminopeptidase (B13392206) or a ligase.

Following docking, MD simulations can be performed on the predicted protein-ligand complex to assess its stability and dynamics over time. nih.gov These simulations can confirm whether the interactions predicted by docking are maintained and can reveal conformational changes in the protein or ligand upon binding. This combined docking and simulation approach provides a detailed, dynamic picture of the molecular recognition process. mdpi.com

Table 4: Hypothetical Molecular Docking Results for N-Boc-L-alanine with a Model Enzyme Active Site.
PropertyResult
Binding Energy (kcal/mol)-7.5
Key Interacting ResiduesThr199, Gln92, His51
Hydrogen BondsCarboxyl O with Thr199; Boc C=O with Gln92
Hydrophobic InteractionsAlanine methyl group with Leu115

Note: The results are illustrative, based on typical interactions observed for small molecule inhibitors binding to enzymes, such as carbonic anhydrase or proteases. nih.govnih.gov

Advanced Analytical Methodologies for Detection and Quantification Non Clinical

Development of High-Resolution Mass Spectrometry (HRMS) Techniques for Isotopic Purity and Metabolite Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of isotopically labeled compounds like L-ALANINE-N-T-BOC (1-13C). Its ability to provide high mass accuracy and resolution allows for the unambiguous determination of elemental composition and the differentiation of isotopologues.

The primary application of HRMS for L-ALANINE-N-T-BOC (1-13C) is the assessment of its isotopic purity. This involves the precise measurement of the mass-to-charge ratio (m/z) of the molecular ion to confirm the incorporation of the 13C isotope and to quantify the abundance of the labeled species relative to its unlabeled counterpart. The high resolving power of HRMS instruments, such as orbital trap or time-of-flight (TOF) analyzers, can distinguish between the 13C-labeled compound and any potential isobaric interferences. Quantification of the m/z distributions for peptides containing labeled amino acids can be achieved with high precision using HRMS. nih.gov

In metabolite analysis, HRMS is instrumental in tracing the metabolic fate of the 13C label from L-ALANINE-N-T-BOC (1-13C) as it is incorporated into various downstream metabolites. This is a key aspect of stable isotope-resolved metabolomics (SIRM). The high mass accuracy of HRMS facilitates the identification of novel or unexpected metabolites without the need for authentic standards for every potential metabolite. Software tools have been developed to aid in the automated analysis of HRMS data from tracer-based studies, allowing for the screening of user-definable isotopologue patterns. acs.org

Interactive Data Table: HRMS Parameters for Isotopic Purity and Metabolite Analysis

ParameterSpecification for Isotopic PuritySpecification for Metabolite Analysis
Mass Analyzer Orbital Trap, FT-ICROrbital Trap, Q-TOF
Resolution > 100,000 FWHM> 60,000 FWHM
Mass Accuracy < 2 ppm< 5 ppm
Ionization Mode Electrospray Ionization (ESI)ESI, APCI
Data Analysis Isotope pattern analysisUntargeted metabolomics software

Hyphenated Chromatography (e.g., LC-MS/MS, GC-MS) for Trace Analysis in Research Matrices

Hyphenated chromatography techniques, which couple the separation power of chromatography with the sensitivity and selectivity of mass spectrometry, are essential for the trace analysis of L-ALANINE-N-T-BOC (1-13C) and its metabolites in complex research matrices such as cell culture media, tissue extracts, and other biological fluids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used platform for the analysis of amino acids. For L-ALANINE-N-T-BOC (1-13C), hydrophilic interaction liquid chromatography (HILIC) is often employed for better retention and peak shape of this polar molecule. nih.gov The use of stable isotope-labeled internal standards is crucial for accurate quantification and to compensate for matrix effects. nih.gov A fast and accurate LC-MS/MS method can be developed for the simultaneous analysis of multiple underivatized amino acids. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for amino acid analysis, although it typically requires derivatization to increase the volatility of the analytes. sigmaaldrich.com For L-ALANINE-N-T-BOC (1-13C), derivatization with reagents like N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA) can be employed. nih.gov The choice of derivative is critical for achieving good chromatographic separation and mass spectral fragmentation. nih.gov GC-MS-based methods can also be used for positional isotopomer analysis by examining the fragmentation patterns of the derivatized amino acid. nih.gov

Interactive Data Table: Comparison of LC-MS/MS and GC-MS for Trace Analysis

FeatureLC-MS/MSGC-MS
Derivatization Often not requiredGenerally required
Typical Column HILIC, Reversed-PhaseNon-polar or mid-polar capillary
Ionization ESIElectron Ionization (EI)
Sensitivity High (picomolar to femtomolar)High (picomolar to femtomolar)
Matrix Effects Can be significantGenerally lower than LC-MS/MS

Spectroscopic Methods for Isotopic Ratio Determination in Research Samples

While mass spectrometry is a primary tool for isotopic analysis, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, offer complementary and often more detailed information about the isotopic enrichment and position within a molecule.

NMR spectroscopy is a powerful non-destructive technique that can unambiguously identify compounds and accurately measure 13C enrichment. nih.gov One-dimensional (1D) 1H NMR can be used to indirectly quantify 13C enriched molecules by observing the loss of the central 1H resonance upon 13C labeling. nih.gov More advanced techniques like isotope-edited total correlation spectroscopy (ITOCSY) can filter 2D 1H-1H NMR spectra from 12C- and 13C-containing molecules into separate, quantitatively equivalent spectra, allowing for precise measurement of isotopic enrichment. nih.govacs.org This method has been shown to have low technical error and can detect molecules at low concentrations. nih.gov

Infrared (IR) spectroscopy, particularly through techniques like accurate isotope ratio infrared spectroscopy (AIR-IS), can also be used for the direct measurement of 13C/12C ratios in CO2 derived from the combustion of a sample. ucl.ac.uk This provides a bulk isotopic ratio for the entire molecule.

Interactive Data Table: Spectroscopic Methods for Isotopic Ratio Determination

MethodPrincipleAdvantagesDisadvantages
NMR Spectroscopy Measures nuclear spin propertiesPositional information, non-destructiveLower sensitivity than MS
IR Spectroscopy Measures molecular vibrationsHigh precision for bulk analysisRequires conversion to CO2

Development of Automated and High-Throughput Analytical Platforms for L-ALANINE-N-T-BOC (1-13C) Applications

The increasing demand for large-scale metabolic studies has driven the development of automated and high-throughput analytical platforms. These platforms integrate automated sample preparation with rapid analytical techniques to increase sample throughput and reduce analytical variability.

For the analysis of L-ALANINE-N-T-BOC (1-13C) and its metabolites, automated liquid handling systems can be used for sample extraction, derivatization, and preparation of plates for injection into LC-MS/MS or GC-MS systems. The development of rapid chromatographic methods, with run times of a few minutes, is also a key component of high-throughput analysis. nih.gov

Furthermore, software solutions for automated data processing and analysis are crucial for handling the large datasets generated in high-throughput experiments. escholarship.orgnih.gov These software packages can perform peak picking, integration, and correction for natural isotope abundance, significantly streamlining the data analysis workflow. escholarship.orgnih.gov The integration of these automated hardware and software components allows for the efficient and robust analysis of large numbers of samples in metabolic research utilizing L-ALANINE-N-T-BOC (1-13C).

Future Research Directions and Emerging Applications

Integration of L-ALANINE-N-T-BOC (1-13C) in Materials Science and Polymer Chemistry Research

The integration of L-ALANINE-N-T-BOC (1-13C) into materials science and polymer chemistry is set to create novel, "smart" biomaterials with built-in diagnostic capabilities. As a precursor for synthesizing peptides, this compound enables the incorporation of a stable isotope label into the backbone of peptide-based polymers and hydrogels.

Future research will likely focus on using the 13C label as a spectroscopic probe to monitor material degradation and remodeling in real-time. By employing techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can track the cleavage of peptide bonds, providing unprecedented insight into the kinetics and mechanisms of biodegradation. meihonglab.com This is particularly valuable for applications in tissue engineering and drug delivery, where the rate of material breakdown is a critical design parameter.

Furthermore, L-ALANINE-N-T-BOC (1-13C) can be used to create polymers that respond to specific biological cues. For instance, peptides containing the 13C-labeled alanine (B10760859) can be designed as substrates for specific enzymes. The enzymatic cleavage and subsequent release of 13C-containing fragments can be detected, forming the basis of novel biosensors or diagnostic materials. The selective labeling of hydrophobic amino acids can simplify NMR spectra, making it easier to analyze the structure of membrane-bound segments of these materials. meihonglab.com

Table 1: Potential Research Areas in Materials Science

Research Area Application of L-ALANINE-N-T-BOC (1-13C) Analytical Technique
Biodegradable Polymers Tracing the degradation pathway and rate of peptide-based materials. Solid-State NMR, Mass Spectrometry
Tissue Engineering Scaffolds Monitoring scaffold integration and remodeling by host tissues. NMR Spectroscopy
Drug Delivery Systems Investigating the release mechanisms of encapsulated therapeutics from peptide hydrogels. Mass Spectrometry

Novel Applications in Systems Biology and Multi-Omics Research (excluding clinical human data)

In the realm of systems biology, L-ALANINE-N-T-BOC (1-13C) serves as a powerful tracer for 13C Metabolic Flux Analysis (13C-MFA). creative-proteomics.com After deprotection of the N-t-Boc group, the resulting 13C-labeled L-alanine can be introduced into cell cultures to trace the flow of carbon through various metabolic pathways. nih.gov This technique is instrumental in quantifying the rates of intracellular reactions, providing a dynamic view of cellular metabolism that complements static omics data (genomics, transcriptomics, proteomics). nih.govnih.gov

Emerging applications will focus on integrating 13C-MFA data with other omics datasets to build more comprehensive models of cellular function. nih.gov For example, by correlating changes in metabolic fluxes with alterations in gene and protein expression, researchers can uncover novel regulatory mechanisms. This multi-omics approach can shed light on how microorganisms or cell lines adapt to environmental changes or genetic modifications. nih.gov

Future studies in non-human systems, such as microbial fermentation or plant metabolism, will benefit from using this tracer to optimize biotechnological processes or understand fundamental biological pathways. vanderbilt.edu For instance, tracing alanine metabolism can help identify bottlenecks in the production of valuable biofuels or pharmaceuticals in engineered microbes. vanderbilt.eduresearchgate.net The use of stable isotopes like 13C is essential for these studies, allowing for precise tracking without the hazards of radioactive isotopes. chempep.com

Table 2: Multi-Omics Integration with 13C-Labeled Alanine

Omics Layer Information Gained Synergy with 13C-MFA
Genomics Identifies the genetic blueprint for metabolic enzymes. Correlates gene presence/absence with pathway activity.
Transcriptomics Measures the expression levels of genes encoding metabolic enzymes. Links gene expression changes to alterations in metabolic fluxes.
Proteomics Quantifies the abundance of metabolic enzymes. Relates enzyme levels to the actual rates of metabolic reactions.

Advancements in Automated Synthesis and High-Throughput Screening Utilizing L-ALANINE-N-T-BOC (1-13C)

The N-t-Boc protecting group makes L-ALANINE-N-T-BOC (1-13C) fully compatible with established protocols for automated solid-phase peptide synthesis (SPPS). peptide.combeilstein-journals.orgnih.gov This enables the efficient, high-throughput production of peptide libraries where specific alanine residues are isotopically labeled. The Boc group is a temporary protecting group for the amino function that can be removed by treatment with trifluoroacetic acid (TFA). beilstein-journals.org

These labeled peptide libraries are invaluable for high-throughput screening (HTS) assays. nih.gov For example, in drug discovery, libraries of 13C-labeled peptides can be screened against a target protein. Binding events can be detected and quantified using mass spectrometry, which can easily distinguish the 13C-labeled peptides from other components in the assay mixture. This approach can accelerate the identification of new peptide-based drugs or diagnostic agents. nih.gov

Future advancements will likely involve the development of novel HTS platforms that are specifically designed to detect stable isotope labels. This could include more sensitive mass spectrometry techniques or integrated systems that combine synthesis and screening on a single microfluidic chip. The introduction of isotopic tags is a recognized method for improving the sequencing and identification process in large library screening. nih.govacs.org The use of L-ALANINE-N-T-BOC (1-13C) in automated synthesis will facilitate the creation of complex, isotopically encoded libraries for probing a wide range of biological interactions. nih.gov

Theoretical Frameworks for Predicting Isotopic Labeling Outcomes and Pathway Perturbations

The full potential of tracers like L-ALANINE-N-T-BOC (1-13C) is unlocked when experimental data is interpreted through the lens of theoretical and computational models. nih.gov These frameworks are essential for both designing effective isotope labeling experiments and for extracting meaningful flux information from the resulting complex datasets. nih.govnih.gov

Future research will focus on developing more sophisticated computational tools that can predict how the 13C label from alanine will distribute throughout an entire metabolic network under various conditions. researchgate.net These models, which account for reaction stoichiometry, thermodynamics, and enzyme kinetics, can simulate the isotopic labeling patterns of hundreds of metabolites. nih.govnih.gov By comparing simulated data with experimental measurements, researchers can refine their understanding of the metabolic network and identify discrepancies that may point to novel pathways or regulatory interactions. nih.gov

Moreover, these theoretical frameworks can be used to predict how metabolic fluxes will be rerouted in response to genetic or environmental perturbations. nih.gov This predictive capability is a cornerstone of metabolic engineering, enabling the rational design of microbial strains for enhanced production of desired compounds. vanderbilt.edu As these models become more accurate and comprehensive, they will reduce the need for trial-and-error experimentation and accelerate the pace of discovery in systems biology and biotechnology. nih.gov

Table 3: Compound Names

Compound Name Abbreviation/Synonym
L-ALANINE-N-T-BOC (1-13C) Boc-L-alanine (1-13C)
L-Alanine Ala
Trifluoroacetic acid TFA
Pyruvate
Glucose

Conclusion and Broader Implications for Scientific Advancement

Summary of Key Research Contributions of L-ALANINE-N-T-BOC (1-13C) to Chemical Biology

L-ALANINE-N-T-BOC (1-13C) has made significant contributions primarily at the intersection of peptide chemistry and metabolic analysis. The strategic placement of a carbon-13 (¹³C) isotope at the carboxyl position, combined with the N-tert-butoxycarbonyl (Boc) protecting group, provides a dual functionality that is crucial for specific research applications.

The Boc group is well-established in solid-phase peptide synthesis (SPPS), where it serves to protect the amino group of the alanine (B10760859) residue during the stepwise assembly of peptide chains. peptide.comnih.govspringernature.com This allows for the precise incorporation of ¹³C-labeled alanine into specific positions within a peptide or protein sequence. Once synthesized, these labeled peptides become powerful probes for a variety of analytical techniques.

The primary research contributions stemming from the use of this compound can be categorized as follows:

Metabolic Pathway Elucidation: As a derivative of L-alanine, a key amino acid in central metabolism, the ¹³C label allows researchers to trace the metabolic fate of the alanine molecule. researchgate.netnih.gov L-alanine is a major substrate for gluconeogenesis in the liver and is involved in sugar and acid metabolism. researchgate.netnih.gov By introducing L-ALANINE-N-T-BOC (1-13C) into biological systems (after deprotection), scientists can use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to follow the ¹³C atom as it is incorporated into other metabolites, such as glucose or glutamate. researchgate.netdiagnosticsworldnews.com This provides detailed insights into the fluxes and regulation of metabolic pathways under various physiological or pathological conditions. researchgate.net

Structural Biology and Proteomics: In the field of proteomics, peptides and proteins synthesized with ¹³C-labeled amino acids are invaluable. isotope.comisotope.com NMR spectroscopy can detect the ¹³C nucleus, providing information about the local environment of that specific alanine residue within the protein structure. This aids in determining protein structure, dynamics, and binding interactions with other molecules. diagnosticsworldnews.comisotope.com In mass spectrometry, the known mass shift (+1 amu) from the ¹³C isotope allows for the precise quantification of proteins or peptides in complex mixtures. creative-proteomics.com

Diagnostic Research: There is growing interest in using hyperpolarized ¹³C-labeled molecules as non-invasive imaging agents in magnetic resonance imaging (MRI). nih.gov For instance, hyperpolarized [1-¹³C]pyruvate can be converted in the body to ¹³C-labeled lactate (B86563) and ¹³C-labeled alanine. nih.gov Elevated levels of labeled alanine have been investigated as potential biomarkers for grading diseases like prostate cancer, demonstrating a translational application for tracking alanine metabolism in vivo. nih.gov

The key contributions are summarized in the table below.

Research AreaContribution of L-ALANINE-N-T-BOC (1-13C)Analytical Techniques
Metabolic Studies Enables tracing of the carbon backbone of alanine through central metabolic pathways like gluconeogenesis. researchgate.netNMR, Mass Spectrometry
Peptide Synthesis Acts as a building block for creating peptides with a site-specific isotopic label for use as internal standards or structural probes. peptide.comnih.govSolid-Phase Peptide Synthesis (SPPS)
Proteomics & Structural Biology Facilitates the study of protein structure, dynamics, and quantification. diagnosticsworldnews.comisotope.comNMR, Mass Spectrometry
Biomarker Discovery The metabolic product (¹³C-alanine) serves as a potential non-invasive biomarker in hyperpolarized MRI studies for cancer diagnostics. nih.govMagnetic Resonance Imaging (MRI), Spectroscopy

Identification of Unexplored Research Frontiers for L-ALANINE-N-T-BOC (1-13C) and Related Isotopic Probes

While L-ALANINE-N-T-BOC (1-13C) and similar probes are well-established, several exciting research frontiers remain to be explored. Future work will likely focus on integrating these specific probes into broader, systems-level analyses and developing more sophisticated molecular tools.

Advanced Metabolic Imaging: The use of hyperpolarized ¹³C-alanine (derived from pyruvate) as a cancer biomarker is a promising start. nih.gov An unexplored frontier is the development of methods to directly deliver and image hyperpolarized ¹³C-alanine or short peptides containing it. This could provide more direct information on amino acid uptake and protein synthesis activity in tumors or other diseased tissues, potentially leading to more specific diagnostic agents for a wider range of conditions beyond cancer, such as metabolic disorders or neurodegenerative diseases.

Multi-Isotope Probes for Systems Biology: Most current studies use a single type of isotopic label. A significant future direction is the design of multi-isotope probes. For example, a peptide could be synthesized using L-ALANINE-N-T-BOC (1-13C) and another amino acid labeled with nitrogen-15 (B135050) (¹⁵N). This would allow researchers to simultaneously track the fate of different parts of the molecule, providing a more holistic view of its metabolic processing and integration into cellular pathways.

"Deep Labeling" and Personalized Medicine: The "deep labeling" method, which involves culturing cells in a medium where multiple basic precursors are isotopically labeled, offers a way to map a cell's metabolic phenotype in an unbiased manner. nih.gov L-ALANINE-N-T-BOC (1-13C) could be used to create custom labeled peptides to supplement these media, allowing for targeted investigation of peptide uptake and degradation pathways. In the long term, analyzing the metabolic profiles of patient-derived cells using such advanced labeling strategies could help predict responses to therapies and advance personalized medicine.

Elucidating Post-Translational Modifications (PTMs): Peptides synthesized with ¹³C-alanine could be used as substrates to study the kinetics and specificity of enzymes responsible for PTMs. By tracking the mass shift of the labeled peptide, researchers could develop high-throughput assays to screen for inhibitors or activators of these enzymes, which are often dysregulated in disease.

Future progress in these areas will depend on continued innovation in synthetic chemistry to create more complex isotopic probes and advancements in analytical instrumentation to detect and interpret the intricate data they produce.

Q & A

Q. How is L-ALANINE-N-T-BOC (1-13C) synthesized, and what are the critical considerations for isotopic purity?

L-ALANINE-N-T-BOC (1-13C) is synthesized using labeled precursors such as 13C-enriched pyruvate or glycine via enzymatic or chemical transamination reactions. A key step involves protecting the amino group with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions. Isotopic purity (>99% 13C) is ensured through repeated purification steps, including column chromatography and recrystallization, followed by validation via mass spectrometry (MS) or nuclear magnetic resonance (NMR) . Contamination risks arise from incomplete precursor labeling or side reactions, necessitating rigorous quality control protocols .

Q. What role does L-ALANINE-N-T-BOC (1-13C) play in metabolic flux analysis, particularly in the glucose-alanine cycle?

In the glucose-alanine cycle, L-ALANINE-N-T-BOC (1-13C) serves as a tracer to quantify nitrogen and carbon exchange between muscle and liver. Researchers incubate the compound with cell cultures or perfused organs, then track 13C incorporation into intermediates like pyruvate or glutamate using NMR or liquid chromatography-MS (LC-MS). This enables precise mapping of metabolic pathways and identification of rate-limiting enzymes under varying physiological conditions .

Q. Which analytical techniques are optimal for detecting 13C labeling in L-ALANINE-N-T-BOC derivatives?

High-resolution NMR (e.g., 13C NMR at 500 MHz+) is preferred for non-destructive, site-specific analysis of the 13C label. For higher sensitivity, LC-MS or gas chromatography-MS (GC-MS) with isotope ratio monitoring can quantify low-abundance metabolites. Cross-validation using both methods is recommended to address potential discrepancies, such as matrix interference in MS or signal overlap in NMR .

Q. What safety protocols are essential when handling L-ALANINE-N-T-BOC (1-13C)?

While the compound is not classified as hazardous, standard lab safety practices apply: use gloves, eye protection, and fume hoods to avoid inhalation or skin contact. Storage at -20°C in airtight containers prevents degradation. Waste disposal must comply with institutional guidelines for isotopic compounds to minimize environmental release .

Advanced Research Questions

Q. How can hyperpolarized L-ALANINE-N-T-BOC (1-13C) enhance real-time metabolic imaging in vivo?

Hyperpolarization via dynamic nuclear polarization (DNP) amplifies the 13C signal by 10,000-fold, enabling real-time tracking of alanine metabolism in organs like the liver or heart. After intravenous injection, hyperpolarized [1-13C]alanine rapidly converts to pyruvate, detectable via magnetic resonance spectroscopy (MRS). This method is critical for studying pathologies such as cancer or cardiac ischemia, where metabolic flux shifts dynamically .

Q. What experimental designs mitigate confounding factors in isotopic tracer studies using L-ALANINE-N-T-BOC (1-13C)?

To control for isotopic dilution, use pulse-chase protocols with timed termination of reactions. In vivo studies require tracer washout periods (e.g., 24-hour sampling post-infusion) to distinguish newly synthesized metabolites from background signals. Parallel experiments with unlabeled controls and kinetic modeling (e.g., compartmental analysis) are essential to validate flux rates .

Q. How do researchers resolve contradictions in 13C labeling data between NMR and MS outputs?

Discrepancies often arise from differences in detection limits or matrix effects. For example, MS may detect low-abundance isotopologues masked by NMR noise. To reconcile

  • Normalize results to internal standards (e.g., 15N-labeled amino acids).
  • Use tandem MS (MS/MS) to isolate specific fragments.
  • Apply statistical tools like principal component analysis (PCA) to identify outlier datasets .

Q. What advanced applications exist for L-ALANINE-N-T-BOC (1-13C) in protein engineering?

The Boc-protected alanine is used to synthesize 13C-labeled peptides for structural studies. For instance, site-specific 13C labeling in α-helices enhances NMR resolution for protein folding analyses. Additionally, isotopic tags enable Förster resonance energy transfer (FRET) studies to monitor conformational changes in enzymes during catalysis .

Methodological Notes

  • Synthesis & Purification : Prioritize enzymatic methods for higher stereochemical fidelity .
  • Metabolic Studies : Combine tracer infusion with clamp techniques (e.g., euglycemic clamps) to stabilize substrate concentrations .
  • Data Interpretation : Use software like MetaFlux or INCA for kinetic modeling of isotopic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.